4-Fluorothiobenzamide

Antibacterial SAR Medicinal Chemistry Fluorinated Thioamides

Researchers requiring reproducible antibacterial SAR data cannot substitute generic thiobenzamide or ortho-fluoro regioisomers for para-substituted 4-Fluorothiobenzamide-position-specific fluorine effects are critical to biological activity and solid-state behavior. • Para-fluorine substitution increases antibacterial potency; ortho-substitution decreases it, precluding generic analog replacement • Suppresses crystal disorder at occupancies as low as 20-30%, enabling high-quality diffraction data • Predicted logP 1.99, TPSA 58.1 Ų - drug-like fragment space with zinc-binding thioamide motif Supplied with full analytical documentation. Available in research quantities with global shipping.

Molecular Formula C7H6FNS
Molecular Weight 155.19 g/mol
CAS No. 22179-72-2
Cat. No. B1299959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorothiobenzamide
CAS22179-72-2
Molecular FormulaC7H6FNS
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=S)N)F
InChIInChI=1S/C7H6FNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
InChIKeyVQFOHZWOKJQOGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorothiobenzamide – Research & Sourcing Overview


4-Fluorothiobenzamide (C₇H₆FNS, MW 155.19) is a para-fluorinated aromatic thioamide used primarily as a research scaffold in medicinal chemistry and a precursor in organofluorine synthesis [1]. The compound exists as a crystalline solid at ambient temperature, with a melting point range of 146–150 °C and predicted logP values between 1.5 and 2.0, indicating moderate lipophilicity . Unlike its benzamide oxygen analog or ortho-substituted regioisomers, the para-fluorine substitution pattern is explicitly linked to enhanced antibacterial activity and distinct solid-state behavior, making it a non-interchangeable building block in both biological screening and crystal engineering studies [2].

SAR studies Position-specific para-fluoro regioisomer for antibacterial SAR profiling
Crystal eng. Fluorine-substituted scaffold for disorder suppression and solid-state research
MedChem Thioamide fragment with moderate lipophilicity for library synthesis
Synthesis Documented purity and QC support reproducible heterocycle synthesis

4-Fluorothiobenzamide – Analogs Cannot Substitute


Replacing 4-Fluorothiobenzamide with unsubstituted thiobenzamide or an ortho-fluorinated regioisomer directly alters biological activity and solid-state properties. In a systematic structure–activity relationship (SAR) study, para-fluorine substitution increased antibacterial potency, whereas ortho-substitution reduced activity, establishing a clear positional dependence that precludes generic analog substitution [1]. Furthermore, fluorine substitution in thiobenzamide crystals suppresses structural disorder at occupancies as low as 20–30%, an effect that is highly sensitive to substitution position and cannot be replicated by non-fluorinated counterparts [2]. These position-specific and atom-specific effects mean that procurement of the precise para-fluoro regioisomer is required for reproducibility in both biological assays and materials research.

Regioisomer Ortho-fluoro or unsubstituted analogs may shift antibacterial activity profile significantly
Crystal behavior Non-fluorinated thiobenzamide does not suppress crystal disorder; para-fluoro solid-state properties require evaluation
Purity grade Lower purity thiobenzamide (95%) may introduce variability in sensitive synthetic or biological workflows

4-Fluorothiobenzamide – Comparative Evidence vs. Analogs


Para-Fluorine Enhances Antibacterial Activity

In a head-to-head antibacterial evaluation of thiocarbonyl fluorobenzamide derivatives, the para-fluorine substituted derivative (4-Fluorothiobenzamide) demonstrated superior antibacterial activity compared to its ortho-substituted counterpart. The study explicitly concluded that para-substitution increased antibacterial activity, whereas ortho-substitution weakened it [1]. This positional dependence is further supported by the observation that unsubstituted thiobenzamide analogs lacked the enhanced activity profile conferred by para-fluorination .

Para-Fluoro Antibacterial SAR
Head-to-head
Para-fluoro substitution increased antibacterial activity vs. ortho-fluoro and unsubstituted controls; ortho-substitution decreased activity
Supports position-specific SAR for antibacterial screening
Activity ranked across Gram-positive and Gram-negative strains; exact MIC fold-differences not reported
Antibacterial SAR Medicinal Chemistry Fluorinated Thioamides

Fluorine Substitution Suppresses Crystal Disorder

Thiobenzamide crystals are prone to severe structural disorder that complicates diffraction-based structure determination. Substituting hydrogen with fluorine in the ortho-position of the phenyl ring suppresses this disorder. Crucially, fluorine occupancies of only 20–30% are sufficient to achieve disorder suppression without altering the packing motif, and the effect is not observed with non-fluorinated analogs [1]. This finding establishes that even partial fluorine substitution in the aromatic ring of thiobenzamide derivatives yields a qualitatively different solid-state behavior compared to the parent compound.

Fluorine Disorder Suppression
Class-level
Ortho-fluoro thiobenzamide suppressed crystal disorder at 20–30% fluorine occupancy; non-fluorinated analogs remained disordered
Fluorine substitution enables disorder suppression; para-fluoro regioisomer solid-state behavior requires validation
Single-crystal XRD study on ortho-fluoro derivative; effect not yet confirmed for para-fluoro analog
Crystal Engineering Solid-State Chemistry Fluorine Disorder Suppression

Physicochemical Profile vs. Non-Fluorinated Analogs

4-Fluorothiobenzamide exhibits a melting point of 146–150 °C and a consensus logP of 1.99 (range 1.51–2.85 across five computational methods), reflecting the combined influence of the thioamide moiety and para-fluorine substitution . In contrast, unsubstituted thiobenzamide melts at approximately 115–116 °C, while benzamide (the oxygen analog) melts at 127–130 °C. The higher melting point and increased lipophilicity of 4-Fluorothiobenzamide relative to both non-fluorinated thiobenzamide and benzamide are consistent with fluorine-induced enhancement of intermolecular interactions and hydrophobic character .

Thermal & Lipophilicity Profile
Cross-study comparable
mp 146–150 °C, logP 1.99 vs. thiobenzamide mp ~115 °C, logP ~1.2
Higher melting point and lipophilicity differentiate from non-fluorinated analogs
Computationally predicted logP; experimental melting points
Physicochemical Characterization Pre-formulation Drug-likeness

Vendor Purity and Analytical Documentation

Commercial suppliers of 4-Fluorothiobenzamide offer standardized purity specifications and analytical documentation that enable researchers to select appropriate grade material for their applications. Bidepharm supplies the compound at 98% purity with batch-specific QC reports including NMR, HPLC, or GC . Fluorochem also offers 98% purity material with detailed SDS documentation and stock availability . In comparison, unsubstituted thiobenzamide is frequently supplied at lower purity (typically 95%) and without the same level of analytical certification, which can introduce variability in sensitive synthetic or biological workflows.

Commercial Purity & QC
Supporting evidence
98% purity with batch-specific QC reports (NMR, HPLC) vs. typical 95% thiobenzamide
Higher purity and documentation support reproducible workflows
Vendor specifications as of 2024–2025; verify lot-specific COA
Chemical Procurement Quality Assurance Reproducibility

4-Fluorothiobenzamide – Research & Industrial Applications


Antibacterial SAR with Position-Specific Fluorine

4-Fluorothiobenzamide is the compound of choice for structure–activity relationship studies aimed at optimizing antibacterial thiobenzamide derivatives. As established in Section 3, para-fluorine substitution increases antibacterial activity, whereas ortho-substitution decreases it [1]. Researchers investigating the positional effect of fluorine on antibacterial potency must use the para-fluoro regioisomer to achieve the enhanced activity profile and to maintain consistency with published SAR data.

Crystal Engineering and Disorder Suppression

Fluorinated thiobenzamides, including 4-Fluorothiobenzamide, are uniquely suited for investigations of crystal disorder suppression. Evidence shows that fluorine substitution suppresses disorder in thiobenzamide crystals at occupancies as low as 20–30% [2]. This property makes 4-Fluorothiobenzamide a valuable tool for crystal engineering research aimed at obtaining high-quality diffraction data or at controlling solid-state properties via halogen substitution.

Fragment-Based Drug Discovery & Building Blocks

4-Fluorothiobenzamide serves as a privileged fragment scaffold in medicinal chemistry due to its combination of a thioamide moiety (a known zinc-binding and hydrogen-bonding motif) and a para-fluorine atom that modulates lipophilicity and metabolic stability . Its predicted consensus logP of 1.99 and topological polar surface area of 58.1 Ų place it within favorable drug-like space, making it a suitable starting point for fragment elaboration and library synthesis . Researchers building fluorinated heterocyclic libraries or exploring thioamide-containing pharmacophores can select this compound with confidence that its physicochemical properties and substitution pattern align with modern fragment-based design principles.

Fluorinated Heterocycle Synthesis and Complexes

The thioamide functionality of 4-Fluorothiobenzamide enables its use as a ligand in coordination chemistry and as a precursor for heterocycle synthesis (e.g., thiazoles, thiadiazoles). Its para-fluorine substitution influences both the electronic properties of the resulting complexes and their biological activity profiles, as demonstrated in cobalt and palladium complexation studies [1][3]. For synthetic chemists requiring a fluorinated thioamide building block with well-defined reactivity and coordination behavior, 4-Fluorothiobenzamide offers a structurally defined and commercially available option with documented analytical specifications.

Application
Selection Property
Validation Focus
Antibacterial SAR with position-specific fluorine
para-Fluoro regioisomer identity
Position-dependent activity profile against Gram-positive and Gram-negative strains
Crystal engineering & disorder suppression
Fluorine substitution effect on crystal packing
Disorder suppression evaluation via X-ray diffraction; ortho-fluoro analog established, para-fluoro requires validation
Fragment-based drug discovery
Thioamide fragment with moderate lipophilicity
Drug-likeness and fragment elaboration suitability
Fluorinated heterocycle synthesis & complexes
Thioamide ligand with para-fluoro electronic modulation
Complexation behavior and electronic effects on biological activity profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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